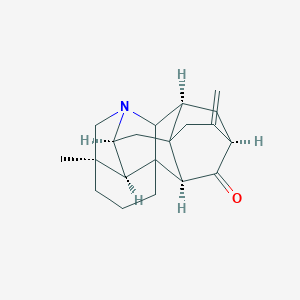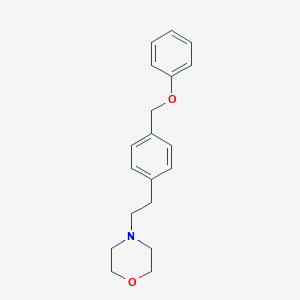
Morpholine, 4-(p-phenoxymethylphenethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(p-phenoxymethylphenethyl)- is a chemical compound that is commonly used in scientific research. It is a derivative of morpholine and has been found to have various biological and physiological effects.
Mécanisme D'action
The exact mechanism of action of Morpholine, 4-(p-phenoxymethylphenethyl)- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to interact with various receptors, including the GABA-A receptor and the sigma-1 receptor.
Effets Biochimiques Et Physiologiques
Morpholine, 4-(p-phenoxymethylphenethyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. It has also been found to increase the levels of the antioxidant glutathione, which helps to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Morpholine, 4-(p-phenoxymethylphenethyl)- in lab experiments is its ability to modulate the activity of various neurotransmitters and receptors. This makes it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Morpholine, 4-(p-phenoxymethylphenethyl)-. One area of interest is its potential use as an antidepressant and anxiolytic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Finally, more research is needed to understand the exact mechanism of action of this compound and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
Morpholine, 4-(p-phenoxymethylphenethyl)- is synthesized by the reaction of 4-(p-phenoxymethylphenyl)-2-bromo-1-morpholin-4-yl-1-butene with morpholine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of around 70%.
Applications De Recherche Scientifique
Morpholine, 4-(p-phenoxymethylphenethyl)- has been extensively used in scientific research, particularly in the field of pharmacology. It has been found to have various biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
Numéro CAS |
19733-86-9 |
|---|---|
Nom du produit |
Morpholine, 4-(p-phenoxymethylphenethyl)- |
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-[2-[4-(phenoxymethyl)phenyl]ethyl]morpholine |
InChI |
InChI=1S/C19H23NO2/c1-2-4-19(5-3-1)22-16-18-8-6-17(7-9-18)10-11-20-12-14-21-15-13-20/h1-9H,10-16H2 |
Clé InChI |
UCFBSPYKXGMZPT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC2=CC=C(C=C2)COC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1CCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Autres numéros CAS |
19733-86-9 |
Synonymes |
4-[p-(Phenoxymethyl)phenethyl]morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



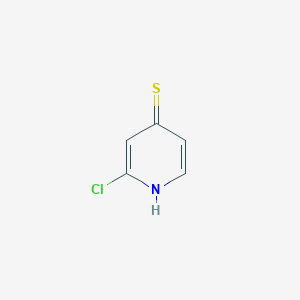
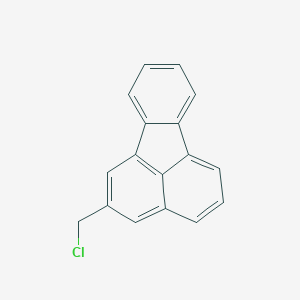
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
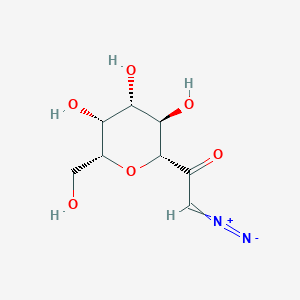
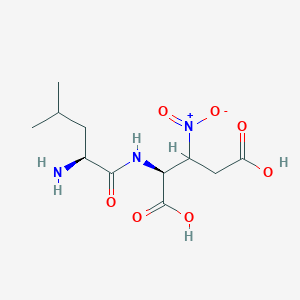
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)
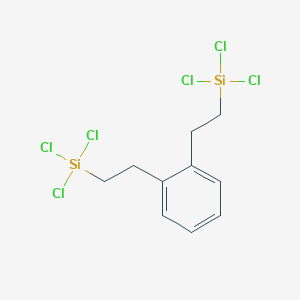
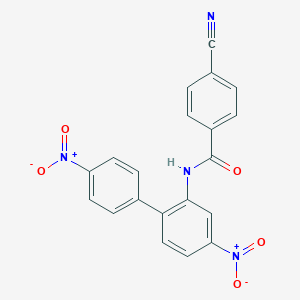
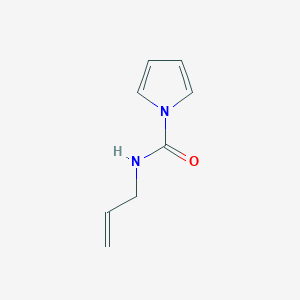
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
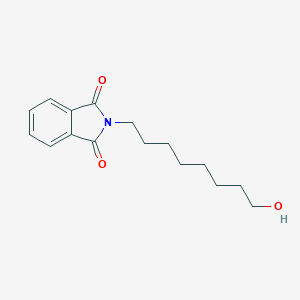
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)
